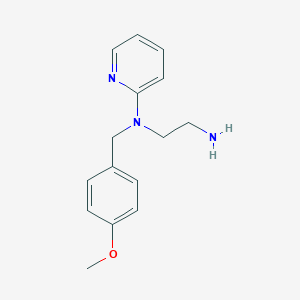

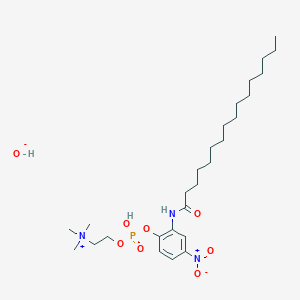

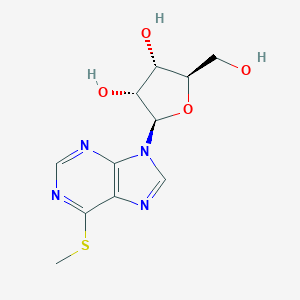

![molecular formula C17H30O3SSi B015627 (3S)-4-{[叔丁基(二甲基)甲硅烷基]氧基}-3-甲基丁基苯磺酰 CAS No. 218613-98-0](/img/structure/B15627.png)

(3S)-4-{[叔丁基(二甲基)甲硅烷基]氧基}-3-甲基丁基苯磺酰

描述

Synthesis Analysis

The synthesis of related sulfone compounds typically involves strategic functional group manipulations and the use of catalytic systems to achieve high yields and selectivity. For instance, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a removable PhSO₂CF₂ group, represents a method for synthesizing cyclic sulfoximines, indicating the versatility of sulfone synthesis strategies (Ye et al., 2014). Additionally, the utilization of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents showcases the synthetic adaptability of sulfone derivatives (Johns et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfone compounds can be intricately analyzed through spectroscopic and crystallographic techniques. For example, X-ray crystallography provides detailed insights into the spatial arrangement of atoms and the geometry around the sulfone group, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Sulfone compounds participate in a variety of chemical reactions, highlighting their chemical versatility. Reactions such as three-component couplings and nucleophilic substitutions are common, with sulfones acting as electrophiles or leaving groups (Yao & Lu, 2011). The chemical properties of sulfones, including their oxidative stability and reactivity towards nucleophiles, are critical for their application in organic synthesis.

科学研究应用

无痕前催化剂: 叔丁基苯亚砜用作生成亚磺酸根阴离子的无痕前催化剂。它催化苄基卤化物与反式二苯乙烯偶联,效率很高 (Zhang et al., 2015).

醚化中的催化行为: 该化合物在甘油与异丁烯的醚化反应中表现出优异的催化行为,生成叔丁基化衍生物,可用作燃料添加剂和降凝剂 (Melero et al., 2008).

手性氨基羰基化合物的合成: 它用于不对称曼尼希反应合成手性氨基羰基化合物 (Yang et al., 2009).

多孔硅的发光氧化剂: 二甲基亚砜作为多孔硅的温和室温氧化剂,影响光致发光强度 (Song & Sailor, 1998).

二锂衍生物的形成: 叔丁基-3-噻吩基砜与过量的正丁基锂反应主要生成2,4-二锂衍生物 (Stoyanovich et al., 1973).

亲核环氧化中的非对映面选择性: 它有助于在γ-氧代-α,β-不饱和砜的亲核环氧化过程中控制非对映面选择性 (Jackson et al., 1991).

热激活延迟荧光材料: 用于基于特定咔唑的热激活延迟荧光材料,以调整能隙 (Huang et al., 2014).

艾伦基铟试剂的合成: 用于合成对映体富集的艾伦基铟试剂及其与醛的加成反应 (Johns et al., 2003).

催化氧化脱硫: 在连续固定床反应器中,对柴油燃料的氧化脱硫表现出更高的活性,且失活速度更慢 (Chica et al., 2006).

低介电聚醚酰亚胺: 参与衍生出介电性能优异的低介电聚醚酰亚胺 (Chen et al., 2017).

属性

IUPAC Name |

[(2S)-4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLQXEKRUVWTFB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472541 | |

| Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone | |

CAS RN |

218613-98-0 | |

| Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

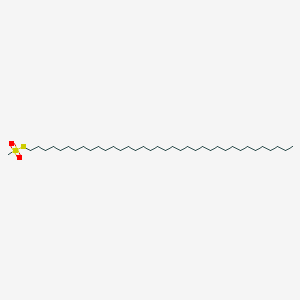

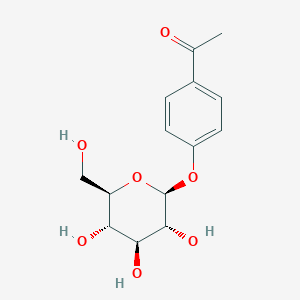

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

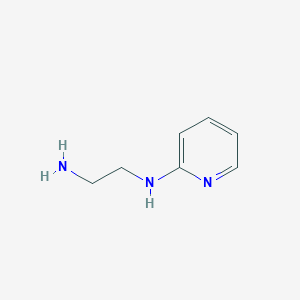

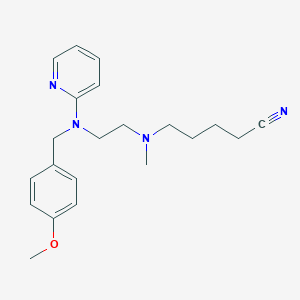

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)